molecular formula C21H22N2O4S B4273372 METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4273372
M. Wt: 398.5 g/mol
InChI Key: FHNBCQUKFIQGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-tert-butylphenyl)-2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an isoxazole ring, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the isoxazole moiety, and the attachment of the tert-butylphenyl group. Common reagents used in these reactions include thiophene derivatives, isoxazole precursors, and tert-butylphenyl halides. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-tert-butylphenyl)-2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene or isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.

Scientific Research Applications

Methyl 4-(4-tert-butylphenyl)-2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-tert-butylphenyl)-4-oxobutanoate
  • 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid
  • 4-{[1-(4-Methoxyphenyl)ethyl]amino}-4-oxobutanoic acid

Uniqueness

Methyl 4-(4-tert-butylphenyl)-2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate is unique due to its combination of a thiophene ring, an isoxazole ring, and a tert-butylphenyl group This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

methyl 4-(4-tert-butylphenyl)-2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-12-15(10-22-27-12)18(24)23-19-17(20(25)26-5)16(11-28-19)13-6-8-14(9-7-13)21(2,3)4/h6-11H,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNBCQUKFIQGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 4-(4-TERT-BUTYLPHENYL)-2-(5-METHYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.